N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that belongs to the class of thiadiazoles and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The oxadiazole ring is then synthesized separately and coupled with the thiadiazole derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of both thiadiazole and oxadiazole rings, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19N5O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C17H19N5O3S2/c1-3-26-17-21-20-16(27-17)18-13(23)5-4-6-14-19-15(22-25-14)11-7-9-12(24-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,18,20,23) |
InChI Key |
AEPGQQJIQBUEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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